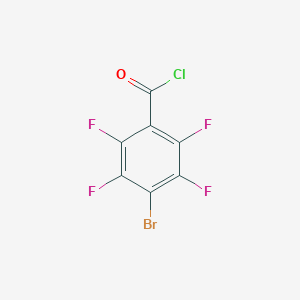

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride

Vue d'ensemble

Description

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O. It is known for its clear colorless to pale yellow appearance and is used in various chemical synthesis processes .

Méthodes De Préparation

The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Analyse Des Réactions Chimiques

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

Reduction: It can be reduced to 4-bromo-2,3,5,6-tetrafluorobenzaldehyde using reducing agents like lithium aluminum hydride

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and stability of the resulting drugs. Notably, it has been utilized in the development of:

- Antibacterial Agents : The compound is involved in synthesizing fluorinated quinolone derivatives that exhibit superior antibacterial properties .

- Antiviral Drugs : Research indicates potential applications in antiviral drug development due to its ability to modify biological pathways effectively .

Material Science

In materials science, this compound is employed for:

- Supramolecular Chemistry : The compound is used to engineer crystalline molecular solids through halogen-bonding interactions. This application is significant for developing materials with multi-responsive properties .

- Polymer Chemistry : It acts as a building block for creating functional polymers with tailored properties for specific applications in electronics and coatings .

Analytical Chemistry

The compound is also valuable in analytical chemistry:

- Chromatography : It is utilized in chromatographic methods for separating and analyzing complex mixtures due to its unique chemical characteristics .

- Molecular Testing : Its properties facilitate molecular testing techniques, enhancing the accuracy of biochemical assays .

Case Study 1: Synthesis of Antibacterial Compounds

A study demonstrated the synthesis of a series of fluorinated quinolone compounds using this compound as a key intermediate. These compounds exhibited enhanced antibacterial activity against resistant strains of bacteria compared to their non-fluorinated counterparts.

Case Study 2: Development of Supramolecular Polymers

Research focused on using this compound to create supramolecular polymers through chalcogen and halogen bonding interactions. The study highlighted how these polymers could be engineered for specific applications in drug delivery systems and responsive materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other functionalized compounds .

Comparaison Avec Des Composés Similaires

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride can be compared with similar compounds such as:

4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound is a precursor in the synthesis of this compound.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated benzoyl chloride derivative used in similar chemical synthesis applications

Activité Biologique

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride (CAS No. 122033-54-9) is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of multiple fluorine atoms and a bromine atom, contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 291.42 g/mol. The compound features a benzoyl chloride moiety substituted with both bromine and fluorine atoms, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇BrClF₄O |

| Molecular Weight | 291.42 g/mol |

| CAS Number | 122033-54-9 |

| Physical State | Solid |

Anti-inflammatory Properties

The anti-inflammatory potential of halogenated aromatic compounds has been explored in various contexts. Compounds with similar substitution patterns have shown efficacy comparable to glucocorticoids while minimizing side effects . This suggests that this compound may possess anti-inflammatory properties worth investigating further.

Neuroprotective Effects

Emerging research suggests that certain derivatives of halogenated compounds can counteract neurodegenerative processes associated with α-synuclein amyloidogenesis. These findings imply that this compound could potentially be developed into therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

- Antimycobacterial Study : A study conducted on halogenated benzothiazinones demonstrated that compounds similar to this compound showed promising minimum inhibitory concentrations (MICs) against M. tuberculosis, indicating their potential as effective antimycobacterial agents .

- Inflammation Model : In experimental models assessing anti-inflammatory activity, compounds derived from similar structures exhibited significant reductions in inflammatory markers compared to controls . This reinforces the hypothesis that this compound may also have beneficial effects in inflammatory conditions.

Propriétés

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYIQLOULDERAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382532 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122033-54-9 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.